2-Amino-4-(thiophen-3-yl)butanoic acid
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Overview
Description
2-Amino-4-(thiophen-3-yl)butanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(thiophen-3-yl)butanoic acid can be achieved through several methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction is often employed due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Amino-4-(thiophen-3-yl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in various biochemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with enzymes and receptors in a specific manner .
Comparison with Similar Compounds
2-Amino-4-(trifluoromethoxy)butanoic acid: A CF3O-containing analogue with similar structural features.
2-Amino-4-(2,4,5-trifluoro-phenyl)butanoic acid: Another analogue with trifluoromethyl groups.
Uniqueness: 2-Amino-4-(thiophen-3-yl)butanoic acid is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may contain different substituents or functional groups .
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-amino-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H11NO2S/c9-7(8(10)11)2-1-6-3-4-12-5-6/h3-5,7H,1-2,9H2,(H,10,11) |
InChI Key |
SOQXOGOPSSWYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCC(C(=O)O)N |
Origin of Product |
United States |
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